molecular formula C9H14KNO2S2 B12763879 Carbamodithioic acid, bis(2-(ethenyloxy)ethyl)-, potassium salt CAS No. 127695-08-3

Carbamodithioic acid, bis(2-(ethenyloxy)ethyl)-, potassium salt

Cat. No.: B12763879
CAS No.: 127695-08-3
M. Wt: 271.4 g/mol
InChI Key: GKHIQDNIBXQHBU-UHFFFAOYSA-M
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Description

Carbamodithioic acid, bis(2-(ethenyloxy)ethyl)-, potassium salt is a chemical compound known for its unique structure and properties It is a potassium salt derivative of carbamodithioic acid, featuring two 2-(ethenyloxy)ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamodithioic acid, bis(2-(ethenyloxy)ethyl)-, potassium salt typically involves the reaction of carbamodithioic acid with 2-(ethenyloxy)ethyl chloride in the presence of a base such as potassium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the carbamodithioic acid attacks the ethylene oxide ring, leading to the formation of the desired product.

Reaction Conditions:

    Temperature: Typically carried out at room temperature to moderate temperatures.

    Solvent: Common solvents include water or alcohols like ethanol.

    Catalyst/Base: Potassium hydroxide is often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

Carbamodithioic acid, bis(2-(ethenyloxy)ethyl)-, potassium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The ethylene oxide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfoxides.

    Reduction: Thiols, reduced sulfur compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Carbamodithioic acid, bis(2-(ethenyloxy)ethyl)-, potassium salt has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol groups in proteins.

    Medicine: Explored for its potential therapeutic properties, including its use as an antioxidant or in the development of new drugs.

    Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which carbamodithioic acid, bis(2-(ethenyloxy)ethyl)-, potassium salt exerts its effects involves its interaction with thiol groups in proteins and other biomolecules. The compound can form covalent bonds with these groups, leading to changes in the structure and function of the target molecules. This interaction can affect various biochemical pathways, making the compound useful as a biochemical probe or therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • Carbamodithioic acid, bis(2-hydroxyethyl)-, potassium salt
  • Carbamodithioic acid, bis(2-methoxyethyl)-, potassium salt
  • Carbamodithioic acid, bis(2-ethoxyethyl)-, potassium salt

Uniqueness

Carbamodithioic acid, bis(2-(ethenyloxy)ethyl)-, potassium salt is unique due to the presence of the ethenyloxy groups, which provide distinct reactivity and properties compared to other similar compounds. These groups allow for specific interactions with nucleophiles and electrophiles, making the compound versatile in various chemical reactions and applications.

Properties

CAS No.

127695-08-3

Molecular Formula

C9H14KNO2S2

Molecular Weight

271.4 g/mol

IUPAC Name

potassium;N,N-bis(2-ethenoxyethyl)carbamodithioate

InChI

InChI=1S/C9H15NO2S2.K/c1-3-11-7-5-10(9(13)14)6-8-12-4-2;/h3-4H,1-2,5-8H2,(H,13,14);/q;+1/p-1

InChI Key

GKHIQDNIBXQHBU-UHFFFAOYSA-M

Canonical SMILES

C=COCCN(CCOC=C)C(=S)[S-].[K+]

Origin of Product

United States

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